molecular formula C20H10ClNO5S2 B11102317 7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No.: B11102317
M. Wt: 443.9 g/mol
InChI Key: NEVCUGNCRSNUGS-UHFFFAOYSA-N
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Description

7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.

Scientific Research Applications

7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H10ClNO5S2

Molecular Weight

443.9 g/mol

IUPAC Name

[7-(4-nitrophenyl)-2-sulfanylidene-1,3-benzoxathiol-5-yl] 4-chlorobenzoate

InChI

InChI=1S/C20H10ClNO5S2/c21-13-5-1-12(2-6-13)19(23)26-15-9-16(18-17(10-15)29-20(28)27-18)11-3-7-14(8-4-11)22(24)25/h1-10H

InChI Key

NEVCUGNCRSNUGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=S)O3)[N+](=O)[O-]

Origin of Product

United States

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